molecular formula C14H11NO2 B109272 2-(4-Methoxyphenyl)-1,3-benzoxazole CAS No. 838-34-6

2-(4-Methoxyphenyl)-1,3-benzoxazole

Cat. No. B109272
CAS RN: 838-34-6
M. Wt: 225.24 g/mol
InChI Key: RAPOAMGKAJWGHU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-benzoxazole is a member of flavonoids and an ether . It has a molecular weight of 243.265 .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Another synthesis method involves the use of semicarbazone and thiosemicarbazone moieties .


Molecular Structure Analysis

The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)-1,3-benzoxazole have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions of 2-(4-Methoxyphenyl)-1,3-benzoxazole involve interactions with other compounds to form new compounds with antimicrobial properties . The compound also exhibits reactivity with infrared and Raman spectra .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

2-(4-Methoxyphenyl)-1,3-benzoxazole and its derivatives have been explored in the development of fluorescent probes. For instance, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole are used in sensing applications, particularly for detecting magnesium and zinc cations. These compounds exhibit fluorescence enhancement under basic conditions, attributed to their high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).

Photochemical Properties

The photochemical properties of benzoxazole derivatives, including 2-(4-Methoxyphenyl)-1,3-benzoxazole, have been extensively studied. Research shows that these compounds exhibit unique fluorescence properties with large Stokes-shifted fluorescence and dual fluorescence emissions under specific conditions. This research contributes to understanding the excited-state behaviors and potential applications in photochemical and photophysical domains (Ohshima et al., 2007).

Antimicrobial and Photosynthesis-Inhibiting Properties

Some 2-(4-Methoxyphenyl)-1,3-benzoxazole derivatives demonstrate significant antimicrobial activity against various mycobacterial strains. Additionally, these compounds have been evaluated for their ability to inhibit photosynthetic electron transport in plants, showing potential as bioactive agents in agricultural and pharmaceutical applications (Imramovský et al., 2014).

Synthesis and Catalytic Applications

Advancements in the synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole derivatives have been achieved using various methods. These developments not only provide efficient routes for producing these compounds but also explore their use as ligands in catalytic processes (Singh et al., 2017).

Nanotechnology and Material Science

Research has also delved into the use of 2-(4-Methoxyphenyl)-1,3-benzoxazole derivatives in nanotechnology and material science. These compounds have facilitated the production of fluorescent nanofibers and microcrystals, offering potential applications in biotechnology and material engineering (Ghodbane et al., 2012).

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPOAMGKAJWGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333119
Record name 2-(4-methoxyphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-benzoxazole

CAS RN

838-34-6
Record name 2-(4-Methoxyphenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an acetic acid solvent in the presence of sodium acetate (NaOAc) (3.0 eq.), a solution including 2-aminophenol (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) was refluxed. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried, filtered, and evaporated. The residual was purified by silica gel column chromatography using hexane and acetone (25:1) to obtain a solid Compound 124.
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6.9%

Synthesis routes and methods II

Procedure details

A mixture of 1.15 g (5 mmoles) of 2-(p-chlorophenyl)benzoxazole, 2.5 g of sodium methoxide and 10 ml of dimethyl sulfoxide is heated at 80° C.-90° C. under nitrogen atmosphere for one hour. The mixture is cooled and diluted with 100 ml of water. The title compound (1 g, 87 percent yield) precipitates and is recovered. It has a melting point of 99.5° C.-101.5° C.
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100 mL
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87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AM Mayouf, YT Park - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
The UV photolysis of 2′-chloro-4-R-benzanilides in acetonitrile solution under nitrogen atmosphere leads to the formation of intramolecular photocyclization products (9-R-…
Number of citations: 10 www.sciencedirect.com
S Desai, V Desai, S Shingade - Bioorganic Chemistry, 2020 - Elsevier
A series of benzoxazole-N-heterocyclic hybrids have been synthesized by a one-pot strategy. Molecular docking study revealed that such compounds have the ability to inhibit enzyme …
Number of citations: 39 www.sciencedirect.com
H Naeimi, S Rahmatinejad, ZS NAZIfi - Journal of the Taiwan Institute of …, 2016 - Elsevier
In this research, it was presented a simple and efficient method for one-pot synthesis of 2-arylbenzoxazoles which were directly synthesized from o-aminophenol and aromatic or …
Number of citations: 19 www.sciencedirect.com
SM Bagwan, M Farooqui, MA Pathan… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
One pot, rapid and green preparation of 2-aryl-1, 3-benzoxazole and their derivatives via the reaction of o-amino phenol and substituted aryl aldehydes by using amla fruit extract at …
Number of citations: 0 www.rasayanjournal.co.in
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
New diphenolic azoles as highly selective estrogen receptor-β agonists are reported. The more potent and selective analogues of these series have comparable binding affinities for …
Number of citations: 309 pubs.acs.org
SS Sagar, RP Chavan - rasayanjournal.co.in
A highly effective, novel and fast processing method are reported the various derivatives of 2-aryl benzoxazole were prepared by using a catalytic amount of Silica containing MgSnO3 (…
Number of citations: 2 rasayanjournal.co.in
TV NITHA, S BRITTO - 2023 - researchsquare.com
In this study we report, plant extract mediated green, expedient, cost effective and environment friendly synthesis of MgAl 2 O 4 nanospinel and their potential application in the field of …
Number of citations: 0 www.researchsquare.com
H Sharghi, M Aberi, MM Doroodmand - Journal of the Iranian Chemical …, 2012 - Springer
The efficient synthesis of 2-arylbenzimidazole, 2-arylbenzothiazole and 2-arylbenzoxazole derivatives is described by condensation of aryl aldehydes and o-phenylenediamines, 2-…
Number of citations: 43 link.springer.com
H Naeimi, Z Rouzegar, S Rahmatinejad - Research on Chemical …, 2017 - Springer
An efficient and facile protocol for one pot synthesis of a series of 2-aryl benzoxazoles through coupling of o-aminophenol with aromatic aldehydes under microwave irradiation in the …
Number of citations: 8 link.springer.com
H Naeimi, S Rahmatinejad - Polycyclic Aromatic Compounds, 2016 - Taylor & Francis
A simple and efficient procedure has been developed for the synthesis of 2-aryl benzoxazoles using one-pot reaction of 2-aminophenol and aromatic or heteroaromatic aldehydes in the …
Number of citations: 9 www.tandfonline.com

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